molecular formula C19H28N8O15P2 B13759548 P-dGuo.P-rCyd CAS No. 54482-00-7

P-dGuo.P-rCyd

Cat. No.: B13759548
CAS No.: 54482-00-7
M. Wt: 670.4 g/mol
InChI Key: RQFFPZLIGZEFTJ-ADFBIELNSA-N
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Description

P-dGuo.P-rCyd is a compound that consists of a phosphodiester linkage between 2’-deoxyguanosine (dGuo) and ribocytidine (rCyd). This compound is part of the nucleic acid family, which plays a crucial role in the storage and transmission of genetic information. The unique structure of this compound allows it to participate in various biochemical processes, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-dGuo.P-rCyd typically involves the phosphoramidite approach. This method allows for the site-specific synthesis of oligonucleotides containing modified nucleosides. For instance, the synthesis of N2-[(Dimethylamino)methylene]-O6-[2-(trimethylsilyl)-ethyl]-2′-deoxyguanosine involves heating a solution of the starting materials in dry methanol at 60°C for 6 hours .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to ensure high yield and purity. For example, the enzymatic synthesis of 2-deoxyribose-1-phosphate and ribose-1-phosphate from 7-methylguanosine and 7-methyl-2’-deoxyguanosine ensures the quantitative conversion of the starting nucleosides to the desired products .

Chemical Reactions Analysis

Types of Reactions: P-dGuo.P-rCyd undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl radical-induced degradation of 2’-deoxyguanosine under reducing conditions is one such reaction. This process leads to the formation of radicals with oxidizing and reducing properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydroxyl radicals, ascorbate, and cysteine. These reagents influence the distribution of modified nucleosides upon irradiation of an aerated aqueous solution of 2’-deoxyguanosine .

Major Products Formed: The major products formed from the reactions of this compound include 8-oxo-7,8-dihydro-2’-deoxyguanosine and 2,6-diamino-4-hydroxy-5-formamidopyrimidine derivatives .

Scientific Research Applications

P-dGuo.P-rCyd has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of nucleic acid interactions and modifications. In biology, it plays a role in understanding genetic information storage and transmission. In medicine, this compound is used in the development of therapeutic agents targeting genetic diseases. In industry, it is utilized in the production of nucleic acid-based products and technologies .

Mechanism of Action

The mechanism of action of P-dGuo.P-rCyd involves its interaction with nucleic acids and proteins. The compound can form adducts with DNA, leading to modifications that affect cellular processes such as replication and repair. For example, nitrogen mustards react with DNA to form cross-links, which prevent strand separation and are highly cytotoxic to cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to P-dGuo.P-rCyd include other nucleoside phosphates such as P-dAdo.P-dCyd and P-rAdo.P-rCyd. These compounds share structural similarities but differ in their specific nucleoside components and linkages .

Uniqueness: this compound is unique due to its specific combination of 2’-deoxyguanosine and ribocytidine, which allows it to participate in distinct biochemical processes. This uniqueness makes it a valuable tool in scientific research for studying nucleic acid interactions and modifications.

Properties

CAS No.

54482-00-7

Molecular Formula

C19H28N8O15P2

Molecular Weight

670.4 g/mol

IUPAC Name

[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,5+,6?;4-,6-,7-,8?/m01/s1

InChI Key

RQFFPZLIGZEFTJ-ADFBIELNSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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